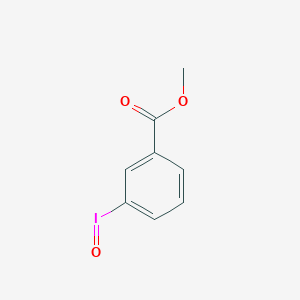
Methyl 3-iodosylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodosylbenzoate is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzoic acid, where the hydrogen atom at the meta position is replaced by an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-iodosylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl benzoate. The process typically includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective iodination at the meta position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-iodosylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodobenzoic acids.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydroxyl or amino groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodobenzoic acids, while reduction can produce hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-iodosylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 3-iodosylbenzoate exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-iodobenzoate: Similar in structure but lacks the oxidized iodine atom.
Methyl 3-bromobenzoate: Contains a bromine atom instead of iodine.
Methyl 3-chlorobenzoate: Contains a chlorine atom instead of iodine.
Uniqueness
Methyl 3-iodosylbenzoate is unique due to the presence of the oxidized iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
110349-20-7 |
|---|---|
Fórmula molecular |
C8H7IO3 |
Peso molecular |
278.04 g/mol |
Nombre IUPAC |
methyl 3-iodosylbenzoate |
InChI |
InChI=1S/C8H7IO3/c1-12-8(10)6-3-2-4-7(5-6)9-11/h2-5H,1H3 |
Clave InChI |
CATLBLGICZIXDG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)I=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


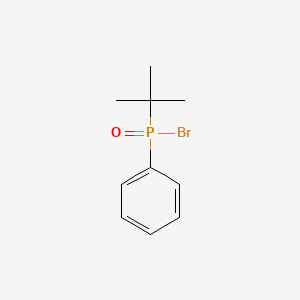
![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)
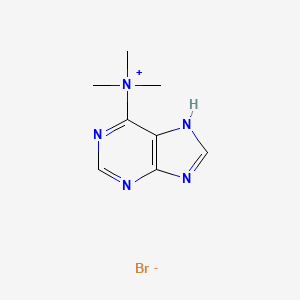
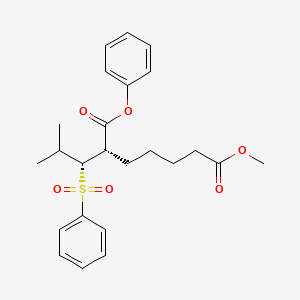
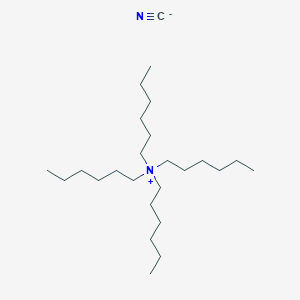

![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)

![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
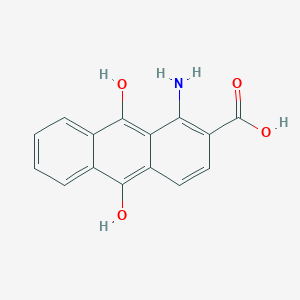
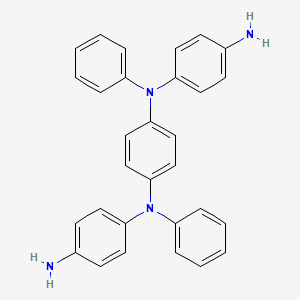
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
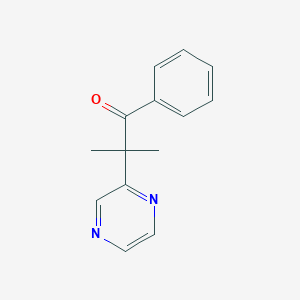
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
